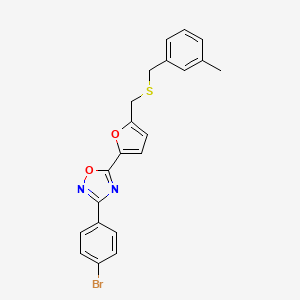![molecular formula C15H14N2O4S B2725527 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-51-1](/img/structure/B2725527.png)
4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime” is a chemical compound with the CAS No. 383147-51-1 . It is offered by various suppliers globally .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to specialized chemical databases or research articles .Applications De Recherche Scientifique
Synthesis Processes
Intermediate Product in Cardiotonic Drugs Synthesis : A study by Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs like Sulmazole and Isomazole. This process demonstrates the potential application of similar compounds in pharmaceutical synthesis.
Organophosphorus Compounds Synthesis : Research by Shabana, Osman, & Atrees (1994) explored the use of Lawesson's Reagent in the reaction with aromatic dihydroxy compounds, leading to the formation of organophosphorus compounds. This indicates the role of related compounds in synthesizing complex chemical structures.
Synthesis of Methyl o-Nitrophenyl Sulfides : A study by Dudová et al. (2002) focused on the preparation of methyl o-nitrophenyl sulfides, showcasing the utility of similar compounds in the synthesis of sulfur-containing organic compounds.
Chemical Reactions and Properties
Base-Induced Chemiluminescence : Watanabe et al. (2010) investigated the base-induced decomposition of sulfanyl-substituted dioxetanes, highlighting the potential application of similar compounds in chemiluminescence studies.
Cobalt(II)-Activated Peroxymonosulfate Process : In a study by Zong et al. (2020), the oxidation of methyl phenyl sulfoxide to sulfone under acidic conditions was examined, illustrating the role of related compounds in oxidation reactions and environmental applications.
Photoreagents for Protein Crosslinking : Jelenc, Cantor, and Simon (1978) proposed the use of 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, suggesting a possible application for similar compounds in biochemical research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-4-3-5-13(9-12)22-15-7-6-11(10-16-21-2)8-14(15)17(18)19/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSAFCTIHSBKO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)SC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)
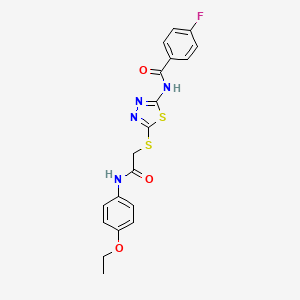
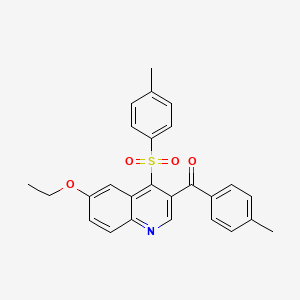
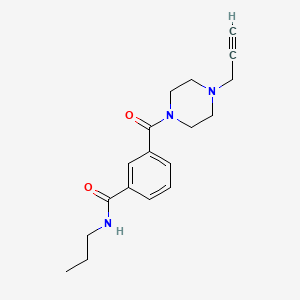

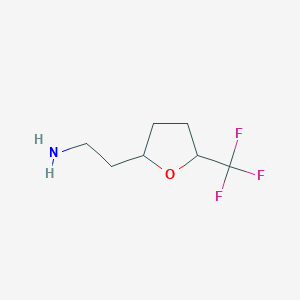
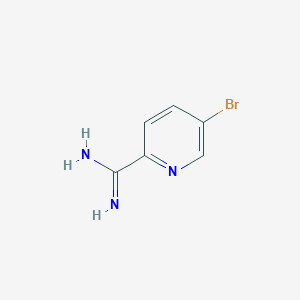
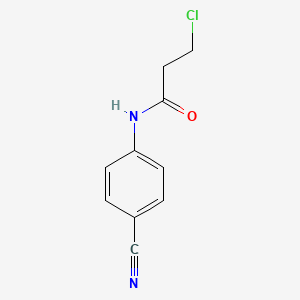
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
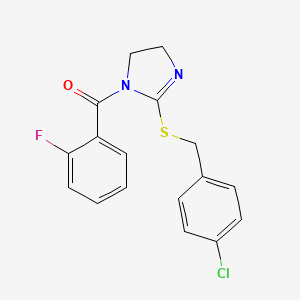
![4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2725462.png)

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)
